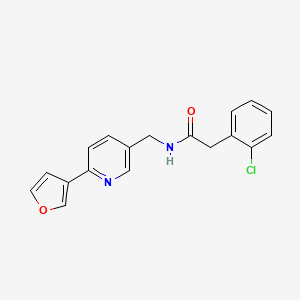
2-(2-chlorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H15ClN2O2 and its molecular weight is 326.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-chlorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and relevant research findings regarding this compound.
Chemical Structure and Properties
The molecular formula of the compound is C19H18ClN2O2, with a molecular weight of approximately 336.81 g/mol. The structure includes a chlorophenyl group, a furan ring, and a pyridine moiety, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Intermediate Compounds : The process begins with the reaction of 2-chlorobenzoyl chloride with pyridine derivatives to form an acetamide intermediate.
- Coupling with Furan Derivatives : The intermediate is then coupled with furan derivatives in the presence of coupling reagents.
- Purification : The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits significant antimicrobial properties. It has shown activity against various bacterial strains, particularly Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 10 to 20 µg/mL , comparable to standard antibiotics .
Anti-inflammatory Effects
The compound appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In vitro studies suggest that it may reduce the production of inflammatory mediators, indicating potential therapeutic applications for treating inflammatory diseases.
Anticancer Potential
In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The IC50 values indicate significant cytotoxicity, suggesting its potential as an anticancer agent. For instance:
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes critical in the inflammatory response.
- Receptor Modulation : The compound can bind to various receptors involved in cell signaling pathways, modulating cellular responses related to inflammation and cancer progression .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
-
Antimicrobial Study :
- A study evaluated the antimicrobial activity against a panel of bacterial strains, demonstrating significant inhibition comparable to established antibiotics.
- Results showed an MIC range that supports its use as a potential antimicrobial agent.
-
Anti-inflammatory Research :
- In a controlled in vitro environment, the compound was shown to downregulate TNF-alpha and IL-6 production in macrophages, suggesting its role as an anti-inflammatory agent.
- Anticancer Trials :
特性
IUPAC Name |
2-(2-chlorophenyl)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-16-4-2-1-3-14(16)9-18(22)21-11-13-5-6-17(20-10-13)15-7-8-23-12-15/h1-8,10,12H,9,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQPOWTWMGKPJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=CN=C(C=C2)C3=COC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














